molecular formula C11H16O B1329441 4-(2,2-Dimethylpropyl)phenol CAS No. 2316-92-9

4-(2,2-Dimethylpropyl)phenol

Cat. No. B1329441
CAS RN: 2316-92-9
M. Wt: 164.24 g/mol
InChI Key: ICTHGQKQYABWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dimethylpropyl)phenol is a chemical compound with the molecular formula C11H16O . It is also known by other names such as 4-Neopentylphenol and t-butyl-g-methyl phenol .


Synthesis Analysis

The synthesis of 4-(2,2-Dimethylpropyl)phenol involves a multi-step reaction . The first step involves the use of tetrahydrofuran and pentane in an inert atmosphere at 0°C for 1 hour. The second step involves the use of hydrogen chloride, palladium 10% on activated carbon, hydrogen, ethanol, and water for 14 hours .


Molecular Structure Analysis

The molecular structure of 4-(2,2-Dimethylpropyl)phenol consists of 11 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 164.24 .


Chemical Reactions Analysis

Phenols, such as 4-(2,2-Dimethylpropyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols do not undergo oxidation in the same way as alcohols because they do not have a hydrogen atom on the hydroxyl-bearing carbon .

Scientific Research Applications

Biodegradation and Environmental Impact

  • Biodegradation Kinetics of Substituted Phenolics : A study demonstrated the kinetics of biodegradation of various phenolics, including 2,4-dimethylphenol, which shares structural similarities with 4-(2,2-Dimethylpropyl)phenol. This research provides insights into the environmental degradation processes of such compounds (Brown, Grady, & Tabak, 1990).
  • Biotransformation of Disinfectants : A study investigated the biotransformation of p-tert-amylphenol, a compound related to 4-(2,2-Dimethylpropyl)phenol, by various microorganisms. The findings contribute to understanding the environmental impact and detoxification processes of such compounds (Schlueter et al., 2013).

Synthesis and Chemical Analysis

  • Synthesis of Endocrine-Disrupting Nonylphenol Isomers : Research focusing on the synthesis of nonylphenol isomers, including compounds structurally related to 4-(2,2-Dimethylpropyl)phenol, highlights the importance of understanding isomer-specific effects in environmental and biological studies (Boehme et al., 2010).
  • Characterization of Phenols : A study provided methods for characterizing phenols, which could be applicable to the analysis of 4-(2,2-Dimethylpropyl)phenol and similar compounds (Lehmann, 1971).

Environmental and Health Concerns

  • Toxicity and Biodegradability in Anaerobic Conditions : The study examined the anaerobic biodegradability and toxicity of substituted phenols, which can provide insights into the environmental and health impacts of related compounds (O'Connor & Young, 1989).

Biological and Pharmacological Studies

  • Estrogenic Activity of 4-Nonylphenol Isomers : This research investigated the estrogenic activity of various 4-nonylphenol isomers, potentially relevant to understanding the biological effects of similar compounds like 4-(2,2-Dimethylpropyl)phenol (Uchiyama et al., 2008).

Environmental Detection and Analysis

  • Identification of Phenolic Compounds in Aquatic Species : A study developed methods for detecting phenolic compounds, including 4-(2,2-Dimethylpropyl)phenol analogs, in aquatic species, highlighting the importance of monitoring environmental pollutants (Zuo & Zhu, 2014).

Catalysis and Chemical Transformations

  • Catalytic Acylation of Alcohols and Phenols : Research on using 4-(N,N-Dimethylamino)pyridine hydrochloride for the acylation of alcohols, including phenols, may be relevant for chemical transformations involving 4-(2,2-Dimethylpropyl)phenol (Liu et al., 2014).

Other Applications and Studies

  • Natural Sources and Bioactivities of Phenolic Analogs : A comprehensive review on the natural sources and bioactivities of 2,4-di-tert-butylphenol, a phenolic analog, provides insights into the ecological roles and potential applications of similar compounds (Zhao et al., 2020).
  • Ozonolysis in Aqueous Solution : Investigating the ozonolysis of 2,4-xylidine, which shares structural features with 4-(2,2-Dimethylpropyl)phenol, offers insights into chemical reactions relevant for environmental and industrial processes (Machulek et al., 2009).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 4-(2,2-Dimethylpropyl)phenol . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

4-(2,2-dimethylpropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)8-9-4-6-10(12)7-5-9/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTHGQKQYABWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177740
Record name Phenol, 4-(2,2-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Dimethylpropyl)phenol

CAS RN

2316-92-9
Record name Phenol, 4-(2,2-dimethylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002316929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(2,2-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Dimethylpropyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(2,2-Dimethylpropyl)phenol
Reactant of Route 3
Reactant of Route 3
4-(2,2-Dimethylpropyl)phenol
Reactant of Route 4
Reactant of Route 4
4-(2,2-Dimethylpropyl)phenol
Reactant of Route 5
Reactant of Route 5
4-(2,2-Dimethylpropyl)phenol
Reactant of Route 6
Reactant of Route 6
4-(2,2-Dimethylpropyl)phenol

Citations

For This Compound
2
Citations
Y Miyajima, T Noguchi-Yachide, K Ochiai… - RSC Medicinal …, 2023 - pubs.rsc.org
Increasing the structural options in medicinal chemistry is a promising approach to develop new drug candidates. In this research, we designed and synthesized a series of B-…
Number of citations: 0 pubs.rsc.org
KP Coleman - 2005 - search.proquest.com
Bisphenol A is a monomer constituent of epoxy and polycarbonate resins used in consumer products. Nonylphenol is an alkylphenol used in surfactants and polymer stabilizers. These …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.